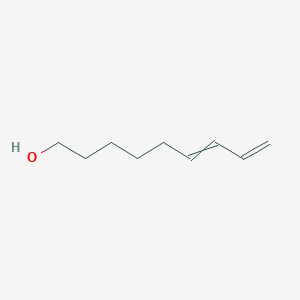

Nona-6,8-dien-1-OL

Description

Properties

CAS No. |

114251-13-7 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

nona-6,8-dien-1-ol |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h2-4,10H,1,5-9H2 |

InChI Key |

ATQOCCKBFWAOFS-UHFFFAOYSA-N |

Canonical SMILES |

C=CC=CCCCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound Name | Core Structure | Functional Groups | Key Structural Features |

|---|---|---|---|

| Nona-6,8-dien-1-OL | Linear aliphatic chain | Primary alcohol, diene | Terminal -OH, conjugated dienes (C6, C8) |

| Bicyclo[3.2.2]nona-6,8-dien-3-one | Bicyclic framework | Ketone, diene | Rigid bicyclic system, α,β-unsaturated ketone |

| p-Mentha-2,8-dien-1-ol (PMD) | Monocyclic terpene | Secondary alcohol, diene | Mentha backbone, conjugated dienes |

| (S,3E,7E)-α,α,4,8-Tetramethyl-3,7-cyclodecadiene-1-methanol | Macrocyclic | Tertiary alcohol, diene | Bulky cyclodecadiene, stereochemical complexity |

Key Differences :

- This compound’s linear structure contrasts with the bicyclic or monocyclic frameworks of its analogs, which impacts reactivity. For example, bicyclo[3.2.2]nona-6,8-dien-3-one’s rigid structure enhances thermal stability in photoresist applications , while PMD’s monocyclic dienol structure facilitates terpenylation reactions in cannabinoid synthesis .

Contrasting Behaviors :

- Bicyclo[3.2.2]nona-6,8-dien-3-one’s ketone group and rigid structure make it less reactive toward oxidation compared to this compound’s primary alcohol .

- PMD’s conjugated diene system enhances its utility in cyclization reactions, whereas this compound’s linearity may favor polymerization or degradation under harsh conditions.

Stability and Functional Performance

- Photochemical Stability: Bicyclo[3.2.2]nona-6,8-dien-3-one exhibits exceptional etch stability in oxygen plasma (etch rate: 0.8 µm/min vs. 1.2 µm/min for novolak resins) .

- Antioxidant Activity: (S,3E,7E)-α,α,4,8-Tetramethyl-3,7-cyclodecadiene-1-methanol shows strong negative loading in principal component analysis (PCA), suggesting lower antioxidant efficacy compared to benzaldehyde or trans-cinnamaldehyde .

Q & A

Q. What advanced techniques elucidate this compound's role in reaction mechanisms at the molecular level?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.